6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-1-[(3-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-8-10-22(11-9-19)35(33,34)27-18-31(17-21-7-5-6-20(2)14-21)25-16-26(30-12-3-4-13-30)24(29)15-23(25)28(27)32/h5-11,14-16,18H,3-4,12-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTUPUWXFSDHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological activity. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Research Findings and Hypotheses
Pharmacokinetic Considerations
- Solubility: The target compound’s pyrrolidine may improve aqueous solubility over diethylamino analogs .
- Metabolic Stability : The 3-methylbenzyl group likely resists CYP450-mediated oxidation better than 4-methylbenzyl , reducing first-pass metabolism.
Biological Activity
The compound 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 490.6 g/mol. The presence of fluorine and sulfonyl groups contributes to its unique chemical properties, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H27FN2O3S |
| Molecular Weight | 490.6 g/mol |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to function as an inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. The fluorine atom and the sulfonyl group are critical for enhancing binding affinity and specificity.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on nuclear receptors, influencing gene expression related to inflammation and cancer progression.
Antiproliferative Effects
Preliminary studies indicate that compounds similar to 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one exhibit antiproliferative activity against various cancer cell lines. For instance, compounds within the same class have shown significant inhibition of cell growth in assays against lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
Case Studies
-
Study on Antiproliferative Activity :
- A study evaluated the antiproliferative effects of related quinoline derivatives on human cancer cell lines.
- Results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 30 to 50 µM, indicating moderate potency against cancer cells.
-
Mechanistic Insights :
- Investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The activity of 6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can be influenced by modifications in its structure. Variations in substituents on the benzene rings or alterations in the nitrogen-containing heterocycles can significantly impact its biological efficacy.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity |
| Variation in sulfonyl group | Altered receptor binding |
| Fluorine substitution | Enhanced metabolic stability |
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be ensured?
The synthesis of structurally related quinoline derivatives often involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling, followed by purification via column chromatography. For example, substituents like the pyrrolidin-1-yl group can be introduced via amine alkylation. Purity validation requires high-performance liquid chromatography (HPLC) with ≥98% purity thresholds and spectroscopic confirmation (e.g., / NMR, HRMS) to verify structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- and NMR : To confirm substituent positions (e.g., fluorine at C6, tosyl group at C3) and aromatic proton environments.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.
- FT-IR : To identify functional groups like sulfonyl or carbonyl stretches. Cross-referencing with synthetic intermediates (e.g., CAS 748151-45-3) ensures consistency in spectral data .
Q. How might the compound interact with biological targets?
The pyrrolidin-1-yl and sulfonyl groups suggest potential interactions with enzyme active sites or neurotransmitter receptors (e.g., GABA or kinase domains). In vitro assays, such as competitive binding studies or enzymatic inhibition screens, are recommended to evaluate affinity and selectivity. Molecular docking simulations using crystallographic data from related benzodiazepine derivatives (e.g., CAS 3832-97-1) can guide hypothesis generation .
Advanced Research Questions
Q. How should experimental designs account for variability in biological or environmental studies?
Adopt split-plot or randomized block designs to control confounding variables. For example:
- Environmental fate studies : Use hierarchical sampling (e.g., abiotic vs. biotic compartments) with quadruplicate replicates to assess degradation pathways.
- Biological assays : Include positive/negative controls and dose-response curves to isolate compound-specific effects. Longitudinal studies (e.g., 2005–2011 frameworks) are critical for evaluating chronic exposure impacts .
Q. How can researchers resolve contradictions in activity data across studies?
Discrepancies often arise from methodological differences (e.g., cell line specificity, solvent polarity). To address this:
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC normalized to vehicle controls).
- Theoretical alignment : Link results to established frameworks (e.g., receptor occupancy theory) to contextualize outliers.
- Method triangulation : Combine in vitro, in silico, and in vivo data to validate mechanisms .
Q. What strategies are effective for studying the compound’s environmental fate?
Follow the INCHEMBIOL project’s approach:
- Phase 1 : Determine physical-chemical properties (logP, pKa) via shake-flask or HPLC methods.
- Phase 2 : Model abiotic degradation (hydrolysis, photolysis) under controlled lab conditions.
- Phase 3 : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using -labeling techniques. Computational tools like EPI Suite can predict environmental partitioning .
Q. Which theoretical frameworks are most relevant for studying this compound’s mechanism?
- Receptor theory : For ligand-receptor interaction studies, particularly with fluorinated quinolones.
- QSAR models : To correlate structural features (e.g., fluorine electronegativity) with bioactivity.
- Free-energy perturbation (FEP) : For simulating binding affinity changes in modified analogs. Align hypotheses with prior work on 4′-fluoroquinolones to ensure theoretical coherence .
Q. What methodological limitations exist in stability or solubility studies?
Common challenges include:
- Aqueous solubility : Mitigate via co-solvents (e.g., DMSO-water mixtures) or salt formation.
- Photodegradation : Use amber glassware and monitor stability via UPLC-MS under accelerated conditions (40°C/75% RH).
- Batch variability : Implement quality-by-design (QbD) principles during synthesis to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
